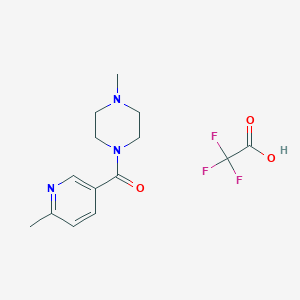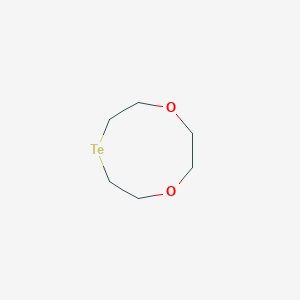
1,4,7-Dioxatelluronane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7-Dioxatelluronane is a heterocyclic compound that features a tellurium atom within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7-Dioxatelluronane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tellurium tetrachloride with diols in the presence of a base to form the tellurium-containing ring structure. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the successful formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,7-Dioxatelluronane undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium oxides, while reduction can produce tellurium hydrides.
Wissenschaftliche Forschungsanwendungen
1,4,7-Dioxatelluronane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other tellurium-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including semiconductors and catalysts.
Wirkmechanismus
The mechanism of action of 1,4,7-Dioxatelluronane involves its interaction with molecular targets through its tellurium atom. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its redox properties allow it to participate in electron transfer reactions, impacting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxane: A related compound with oxygen atoms in the ring structure instead of tellurium.
1,4,7-Trioxane: Contains three oxygen atoms in the ring structure.
1,4,7-Trithiacyclononane: Features sulfur atoms in the ring structure.
Uniqueness
1,4,7-Dioxatelluronane is unique due to the presence of the tellurium atom, which imparts distinct chemical and physical properties compared to its oxygen and sulfur analogs
Eigenschaften
CAS-Nummer |
627471-91-4 |
|---|---|
Molekularformel |
C6H12O2Te |
Molekulargewicht |
243.8 g/mol |
IUPAC-Name |
1,4,7-dioxatelluronane |
InChI |
InChI=1S/C6H12O2Te/c1-2-8-4-6-9-5-3-7-1/h1-6H2 |
InChI-Schlüssel |
ZFTJQEGJLNXQQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC[Te]CCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B12584313.png)
![(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(quinolin-2-yl)methanimine](/img/structure/B12584321.png)
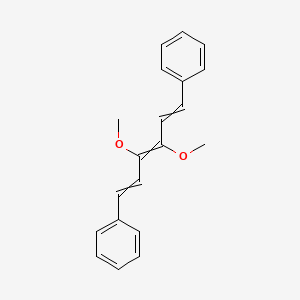
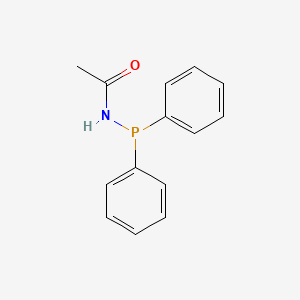
![1-(2,4-Dimethoxyphenyl)ethanone 2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazone](/img/structure/B12584336.png)
![[2-(2-Aminoethyl)-5-nitrophenyl]methanol](/img/structure/B12584342.png)
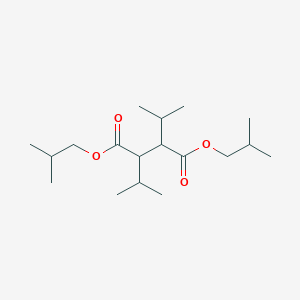
![N-Cyclopentyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12584348.png)
![1-[2-(4-Bromoanilino)-2-oxoethyl]-4-(2-phenylethenyl)pyridin-1-ium chloride](/img/structure/B12584353.png)
![5,6-difluoro-11-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene](/img/structure/B12584359.png)
![1-{[(3-Phenylprop-2-EN-1-YL)oxy]methyl}pyrene](/img/structure/B12584364.png)
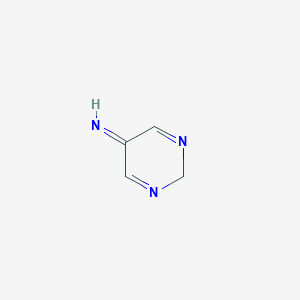
![4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline](/img/structure/B12584380.png)
